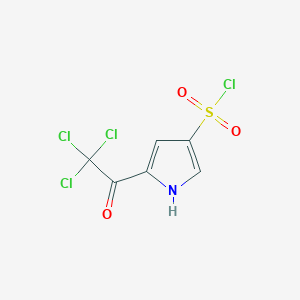

5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H3Cl4NO3S and its molecular weight is 311 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(Trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride (5-TCPS) is a synthetic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₃Cl₄NO₃S

- Molecular Weight : Approximately 310.97 g/mol

- Structure : Characterized by a pyrrole ring and a sulfonyl chloride functional group, with a trichloroacetyl substituent enhancing its reactivity.

Synthesis and Characterization

5-TCPS is synthesized through the reaction of 1H-pyrrole-3-sulfonyl chloride with trichloroacetic anhydride in the presence of a base. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structural integrity and functional groups present in the compound.

Medicinal Chemistry Applications

5-TCPS has been investigated for its potential as an enzyme inhibitor and reactive intermediate in synthesizing biologically active compounds. Its sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, making it useful in modifying biomolecules .

Cytotoxicity Studies

In vitro cytotoxicity studies on pyrrole derivatives have demonstrated their ability to inhibit cancer cell growth. For example, one study reported IC50 values of approximately 12.93 μM against MCF-7 breast cancer cells and 11.52 μM against HCT116 colon cancer cells for structurally related compounds . While direct data on 5-TCPS is scarce, these findings suggest that it may possess similar cytotoxic effects.

The mechanism of action for compounds like 5-TCPS likely involves interactions with key biomolecules, including enzymes and receptors. The sulfonyl chloride moiety can facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function .

Safety Profile

Handling 5-TCPS requires caution due to its corrosive nature and potential to cause severe irritation upon contact with skin or mucous membranes. Toxicity assessments indicate that similar sulfonyl chlorides can be harmful if ingested or inhaled.

Comparative Analysis with Similar Compounds

A comparison of compounds sharing structural similarities with 5-TCPS highlights its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Pyrrole-3-sulfonyl chloride | Pyrrole ring with sulfonyl chloride | Less reactive than 5-TCPS |

| 5-Bromo-1H-pyrrole-3-sulfonyl chloride | Bromine substitution at position 5 | Different reactivity profiles |

| 5-(Trifluoroacetyl)-1H-pyrrole-3-sulfonyl chloride | Trifluoroacetyl group instead of trichloroacetyl | Different electronic properties affecting reactivity |

| 2-(Trichloroacetyl)pyrrole | Trichloroacetyl at position 2 | Variation in position affects biological activity |

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride has several notable applications in scientific research:

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine and sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols.

- Addition Reactions : The trichloroacetyl group can react with nucleophiles, leading to new compounds.

Biological Studies

The compound is utilized in biological research for studying enzyme activities and metabolic pathways:

Material Science

In the field of materials science, this compound is explored for producing specialty chemicals with unique properties, particularly in coatings and polymers.

Case Study 1: Inhibition of Protein Kinases

Research demonstrated that this compound can inhibit specific protein kinases involved in cell signaling. This inhibition alters cellular responses, suggesting potential applications in cancer therapeutics.

Case Study 2: Antimicrobial Properties

Preliminary studies on structural analogs indicate that compounds similar to this compound exhibit antimicrobial activity. Although direct evidence for this particular compound is limited, its potential as an antimicrobial agent warrants further investigation.

Propiedades

IUPAC Name |

5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NO3S/c7-6(8,9)5(12)4-1-3(2-11-4)15(10,13)14/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTJKEDRRPZTGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585332 |

Source

|

| Record name | 5-(Trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867330-05-0 |

Source

|

| Record name | 5-(Trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.